molecular formula C17H17N3O4 B12367688 Antifungal agent 95

Antifungal agent 95

Cat. No.: B12367688
M. Wt: 327.33 g/mol
InChI Key: KNRYQYHAUHMQLW-SXHYEUBBSA-N
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Description

Antifungal agent 95 is a compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, disrupting their growth and proliferation. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both clinical and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antifungal agent 95 typically involves multiple steps, starting with the preparation of key intermediates. Common synthetic routes include:

    Step 1 Formation of Intermediate A: - This involves the reaction of starting materials under specific conditions, such as temperature and pH, to form Intermediate A.

    Step 2 Conversion to Intermediate B: - Intermediate A is then subjected to further reactions, often involving catalysts and solvents, to produce Intermediate B.

    Step 3 Final Product Formation: - Intermediate B undergoes a final set of reactions, including purification steps, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Antifungal agent 95 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

Antifungal agent 95 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and pathways.

    Biology: Employed in research on fungal cell biology and the development of antifungal resistance.

    Medicine: Investigated for its potential in treating fungal infections, particularly in immunocompromised patients.

    Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth.

Mechanism of Action

The mechanism of action of Antifungal agent 95 involves targeting specific components of the fungal cell membrane or cell wall. It disrupts the synthesis of essential molecules, such as ergosterol, leading to cell membrane destabilization and ultimately cell death. The compound may also interfere with key enzymes and pathways involved in fungal growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Azoles: Inhibit ergosterol synthesis by targeting lanosterol 14α-demethylase.

    Echinocandins: Inhibit β-(1,3)-D-glucan synthesis, affecting cell wall integrity.

    Polyenes: Bind to ergosterol, creating pores in the cell membrane.

    Allylamines: Inhibit squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway.

Uniqueness

Antifungal agent 95 is unique in its broad-spectrum activity and its ability to target multiple pathways within the fungal cell. This makes it particularly effective against resistant strains and reduces the likelihood of resistance development.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

(2Z)-N-[2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-(furan-2-yl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C17H17N3O4/c1-2-11-10-24-17(18-11)12-6-3-4-7-13(12)19-16(21)15(20-22)14-8-5-9-23-14/h3-9,11,22H,2,10H2,1H3,(H,19,21)/b20-15-/t11-/m1/s1

InChI Key

KNRYQYHAUHMQLW-SXHYEUBBSA-N

Isomeric SMILES

CC[C@@H]1COC(=N1)C2=CC=CC=C2NC(=O)/C(=N\O)/C3=CC=CO3

Canonical SMILES

CCC1COC(=N1)C2=CC=CC=C2NC(=O)C(=NO)C3=CC=CO3

Origin of Product

United States

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